N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-fluoro-4-oxoquinazoline with an appropriate ethylating agent to introduce the ethyl group at the 3-position. This intermediate is then reacted with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone moiety to quinazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce quinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety is known to bind to the active sites of kinases, inhibiting their activity and disrupting cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with similar structural features but lacking the ethyl and pyrrolidine groups.
4-Hydroxyquinazoline: A derivative with a hydroxyl group at the 4-position.
6-Fluoroquinazoline: A fluorinated derivative with similar biological activities.
Uniqueness
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the quinazolinone and pyrrolidine moieties, which confer distinct biological activities. The combination of these structural features enhances its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease processes .
Properties
Molecular Formula |
C22H21FN4O4 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O4/c1-31-17-4-2-3-16(11-17)27-12-14(9-20(27)28)21(29)24-7-8-26-13-25-19-6-5-15(23)10-18(19)22(26)30/h2-6,10-11,13-14H,7-9,12H2,1H3,(H,24,29) |
InChI Key |
OMHXPHONDLRBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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